1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpyridin-3-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpyridin-3-yl)ethanamine is a complex organic compound that belongs to the class of dihydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a dihydroisoquinoline moiety, which is fused with a pyridine ring, and an ethanamine side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpyridin-3-yl)ethanamine can be achieved through several synthetic routes. One common method involves the Bischler-Napieralski reaction, which is used to form the dihydroisoquinoline core. This reaction typically involves the cyclization of a β-phenylethylamine derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or trifluoromethanesulfonic anhydride (Tf2O) .
Industrial Production Methods
For industrial production, the synthesis may be scaled up using continuous flow chemistry techniques. This allows for better control over reaction conditions and improved yields. The use of automated reactors and real-time monitoring can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpyridin-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the dihydroisoquinoline moiety to tetrahydroisoquinoline.
Substitution: The ethanamine side chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various quinoline and tetrahydroisoquinoline derivatives, which can have significant biological activities.
Scientific Research Applications
1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpyridin-3-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpyridin-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The dihydroisoquinoline moiety is known to interact with enzymes and receptors in the body, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter metabolism, thereby exerting its effects on the nervous system .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinolin-1(2H)-one: Shares the dihydroisoquinoline core but lacks the pyridine ring and ethanamine side chain.
2,3-Dihydroquinolin-4(1H)-one: Contains a similar dihydroisoquinoline structure but with different substituents.
Uniqueness
1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpyridin-3-yl)ethanamine is unique due to its specific combination of the dihydroisoquinoline and pyridine rings, along with the ethanamine side chain. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C17H21N3 |
---|---|
Molecular Weight |
267.37 g/mol |
IUPAC Name |
1-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpyridin-3-yl]ethanamine |
InChI |
InChI=1S/C17H21N3/c1-12(18)16-7-8-17(19-13(16)2)20-10-9-14-5-3-4-6-15(14)11-20/h3-8,12H,9-11,18H2,1-2H3 |
InChI Key |
QUMUEOJMXSIGEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCC3=CC=CC=C3C2)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.